molecular formula C96H73NO6P2 B12931569 13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine

13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine

Cat. No.: B12931569
M. Wt: 1398.6 g/mol
InChI Key: IPGYUZGUIIWSDN-UHFFFAOYSA-N
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Description

The compound 13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine is a complex organic molecule characterized by its intricate structure and multiple phenanthrene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organophosphorus compounds, phenanthrene derivatives, and various oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems could be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenanthrene units can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Various substituents can be introduced into the phenanthrene rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to introduce substituents.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthrene compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenanthrene units can intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple phenanthrene units, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C96H73NO6P2

Molecular Weight

1398.6 g/mol

IUPAC Name

13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine

InChI

InChI=1S/C96H73NO6P2/c98-104(100-93-85(81-49-57-25-1-9-33-65(57)73-41-17-21-45-77(73)81)53-61-29-5-13-37-69(61)89(93)90-70-38-14-6-30-62(70)54-86(94(90)101-104)82-50-58-26-2-10-34-66(58)74-42-18-22-46-78(74)82)97-105(99)102-95-87(83-51-59-27-3-11-35-67(59)75-43-19-23-47-79(75)83)55-63-31-7-15-39-71(63)91(95)92-72-40-16-8-32-64(72)56-88(96(92)103-105)84-52-60-28-4-12-36-68(60)76-44-20-24-48-80(76)84/h1-4,9-12,17-28,33-36,41-56H,5-8,13-16,29-32,37-40H2,(H,97,98,99)

InChI Key

IPGYUZGUIIWSDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)NP9(=O)OC1=C(C=C2CCCCC2=C1C1=C2CCCCC2=CC(=C1O9)C1=CC2=CC=CC=C2C2=CC=CC=C21)C1=CC2=CC=CC=C2C2=CC=CC=C21)C1=CC2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

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